molecular formula C11H10N2O B6618385 4-(1-methyl-1H-imidazol-5-yl)benzaldehyde CAS No. 1333127-94-8

4-(1-methyl-1H-imidazol-5-yl)benzaldehyde

Cat. No.: B6618385
CAS No.: 1333127-94-8
M. Wt: 186.21 g/mol
InChI Key: XNIPWUOEEZHYLU-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-5-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 1-methyl-1H-imidazol-5-yl group. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of both the imidazole and benzaldehyde functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-imidazol-5-yl)benzaldehyde typically involves the formation of the imidazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of N-heterocyclic carbenes as catalysts for the reaction of acetophenones and benzylic amines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-imidazol-5-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products:

    Oxidation: 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid.

    Reduction: 4-(1-Methyl-1H-imidazol-5-yl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-(1-Methyl-1H-imidazol-5-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.

Comparison with Similar Compounds

Uniqueness: 4-(1-Methyl-1H-imidazol-5-yl)benzaldehyde is unique due to the presence of the methyl group on the imidazole ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and modify its electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(3-methylimidazol-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-8-12-6-11(13)10-4-2-9(7-14)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIPWUOEEZHYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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